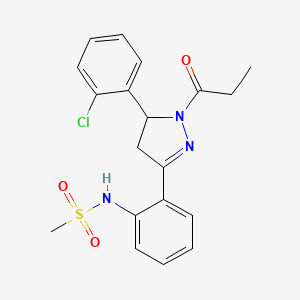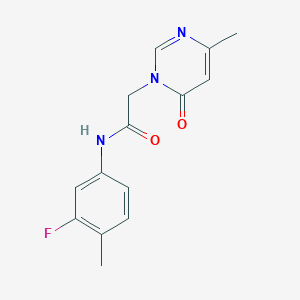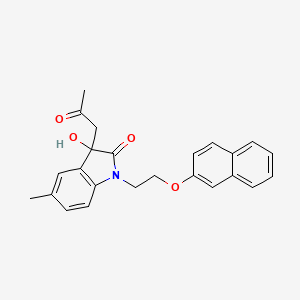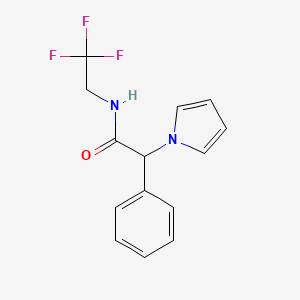
1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also known as BIX01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a histone methyltransferase G9a inhibitor and has since been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Biological Characterization and Ligand Design
- A study by Gitto et al. (2011) designed novel indole derivatives, including 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, as ligands targeted to GluN2B/NMDA receptors. These compounds demonstrated high binding affinity in [3H]ifenprodil displacement assays, suggesting significant interactions during the binding process (Gitto et al., 2011).
Anticancer Activity
- Research by Jiang et al. (2016) synthesized derivatives of this compound and evaluated them for anticancer activity. They displayed moderate-to-potent antiproliferative activities against various cancer cell lines, indicating their potential use in cancer treatment (Jiang et al., 2016).
Neuroprotection and Antioxidant Effects
- A study by Gitto et al. (2014) synthesized a library of derivatives, including the compound , and screened them for binding affinity to GluN2B-containing NMDA receptors. These compounds, especially ligand 35, demonstrated significant binding affinity and antioxidant effects, suggesting their potential as neuroprotective agents (Gitto et al., 2014).
HIV-1 Attachment Inhibition
- A study by Wang et al. (2009) explored azaindole derivatives derived from 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, assessing their potential as inhibitors of HIV-1 attachment. They displayed significant improvements in antiviral activity and pharmaceutical properties (Wang et al., 2009).
Dual-Effective Agents for Neurodegenerative Diseases
- Buemi et al. (2013) found that several indole derivatives, including this compound, were potent ligands of GluN2B-subunit-containing NMDA receptors and demonstrated antioxidant properties. This dual-effectiveness suggests their potential as neuroprotective agents in treating neurodegenerative diseases (Buemi et al., 2013).
Synthesis and Antimicrobial Activity
- Research on the synthesis and biological evaluation of various chalcone derivatives, including those related to this compound, has demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications in this area (Rehman et al., 2022).
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(19-15-23-20-9-5-4-8-18(19)20)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,23H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZOYAGTQZSRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)


![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)

![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)



![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2589312.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)